N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a hydroxypropyl chain, and a cyclopropylisoxazole moiety, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-chlorobenzaldehyde with a suitable reagent to form the corresponding alcohol. This intermediate is then reacted with cyclopropylisoxazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: This compound shares a chlorophenyl group but differs in its overall structure and functional groups.
Thiophene derivatives: These compounds have a different core structure but can exhibit similar chemical reactivity and applications.
Uniqueness
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide stands out due to its combination of a chlorophenyl group, a hydroxypropyl chain, and a cyclopropylisoxazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)14(20)6-7-18-16(21)13-9-15(22-19-13)10-4-5-10/h1-3,8-10,14,20H,4-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVRTTWXRAPERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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